molecular formula C21H17ClFN3O3S2 B2868234 N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260999-68-5

N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2868234
CAS No.: 1260999-68-5
M. Wt: 477.95
InChI Key: ZXMGLQYLNTWLEL-UHFFFAOYSA-N
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Description

The compound N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3-chloro-4-fluorobenzyl group and a thiophen-2-yl ethyl side chain. The electron-withdrawing chloro and fluoro substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O3S2/c22-15-10-13(3-4-16(15)23)11-24-18(27)12-26-17-6-9-31-19(17)20(28)25(21(26)29)7-5-14-2-1-8-30-14/h1-4,6,8-10,17,19H,5,7,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNPHWPITBCWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H18ClFN3O3SC_{18}H_{18}ClFN_{3}O_{3}S and a molecular weight of approximately 410.9 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC18H18ClFN3O3SC_{18}H_{18}ClFN_{3}O_{3}S
Molecular Weight410.9 g/mol
CAS Number1260921-68-3

Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-[(3-chloro-4-fluorophenyl)methyl]-2-{...} exhibit significant anticancer properties. For instance, research has shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through various pathways:

  • Mechanism of Action : Thieno[3,2-d]pyrimidines have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G1 phase .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in various biological processes:

  • Phospholipase A2 Inhibition : Similar compounds have shown inhibitory effects on lysosomal phospholipase A2 (PLA2), which is linked to drug-induced phospholipidosis. This inhibition can lead to altered lipid metabolism and may contribute to the compound's therapeutic effects .

Case Studies

  • In Vitro Studies : A study conducted on multicellular spheroids demonstrated that compounds structurally related to N-[(3-chloro-4-fluorophenyl)methyl]-2-{...} could effectively reduce tumor size and enhance drug delivery efficiency compared to traditional therapies .
  • Molecular Docking Studies : Computational studies using molecular docking techniques indicated that this compound could bind effectively to target proteins associated with cancer progression, suggesting a potential role as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Target Compound vs. Thieno/Pyrimidine Derivatives
  • CAS 1105223-65-1: Shares the thieno[3,2-d]pyrimidin-4-one core but differs in substituents (2-chloro-4-methylphenyl vs. 3-chloro-4-fluorophenylmethyl).
  • Compound 24 (): A pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one derivative with a methylphenylsulfonamido group.
Target Compound vs. Pyrrolo/Pyridine Derivatives
  • Compound 2f (): Features a pyrrolo[3,4-c]pyridin-1,3,6-trione core instead of thienopyrimidine. The dual carbonyl groups increase polarity, reducing membrane permeability compared to the target compound’s dioxo-thienopyrimidine system .

Substituent Effects

Compound Substituents on Phenyl Ring Side Chain Key Properties
Target Compound 3-chloro-4-fluoro Thiophen-2-yl ethyl High lipophilicity (Cl/F), π-stacking (thiophene)
CAS 1105223-65-1 2-chloro-4-methyl None Moderate solubility due to methyl group
Compound 51 () 3-chloro-4-fluoro 2,4-Difluorobenzyl Enhanced halogen bonding but higher metabolic liability

Physicochemical and Pharmacological Data

Compound Melting Point (°C) LogP (Predicted) Reported Activity
Target Compound Not reported ~3.5 (est.) Hypothesized kinase inhibition
Compound 2f () >300 4.2 High thermal stability
Compound 24 () 143–145 2.8 Cytotoxicity (IC50 not specified)

Research Findings and Implications

  • Electronic and Steric Effects : The 3-chloro-4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, as seen in analogs like Compound 51 .
  • Thiophene vs. Phenyl Side Chains : Thiophen-2-yl ethyl may improve target selectivity over phenyl-substituted analogs due to its smaller steric profile and sulfur’s electronegativity .

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